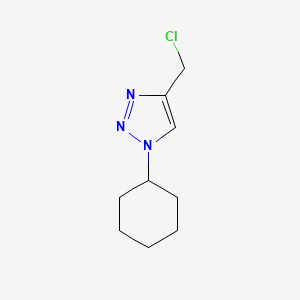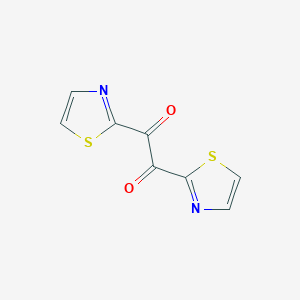
2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is an intricate organic compound characterized by its unique molecular structure. This compound comprises a piperidine ring linked to a pyrazine moiety, both of which are functionalized with methoxy groups. It finds significant utility across various scientific research domains due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone can be achieved through a multi-step synthetic route. One common approach involves the initial alkylation of 6-methoxypyrazine with a suitable alkyl halide, followed by a series of functional group transformations to introduce the piperidine ring.
Industrial Production Methods: : On an industrial scale, the production may involve optimized reaction conditions to maximize yield and purity. Factors like solvent choice, temperature, reaction time, and catalysts play crucial roles in large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation, forming various oxidized derivatives.
Reduction: : Under appropriate conditions, reduction reactions can lead to the formation of reduced intermediates.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogenation using palladium catalysts.
Substitution: : Nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Oxidation: : Formation of aldehydes or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Various substituted derivatives, depending on the nature of the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. It serves as a key intermediate in developing novel compounds with desired chemical properties.
Biology: : In biological research, this compound is investigated for its potential biological activity. Its interactions with biological molecules can provide insights into its possible roles as a ligand or modulator.
Medicine: : In the field of medicine, research explores its potential therapeutic applications. Studies focus on its efficacy and mechanism of action as a potential drug candidate.
Industry: : Industrially, this compound finds application in the synthesis of advanced materials and chemicals, contributing to the development of innovative products.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to receptors, enzymes, or other biomolecules, modulating their activity. The precise pathways and targets are subjects of ongoing research, aiming to elucidate the detailed biochemical interactions.
Comparación Con Compuestos Similares
Comparison: : Compared to other similar compounds, 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone stands out due to its unique combination of methoxy and pyrazine functional groups attached to a piperidine ring. This structural configuration imparts distinct chemical reactivity and potential biological activity.
List of Similar Compounds
2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
1-(3-(6-methoxypyrazin-2-yl)oxy)piperidin-2-one
2-Methoxy-1-(3-((4-methoxyphenyl)oxy)piperidin-1-yl)ethanone
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to varied chemical and biological properties.
Conclusion
This compound is a compound of significant scientific interest. Its synthesis, reactivity, and applications span multiple disciplines, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to expand our understanding of its potential and versatility.
Propiedades
IUPAC Name |
2-methoxy-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-18-9-13(17)16-5-3-4-10(8-16)20-12-7-14-6-11(15-12)19-2/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBREEZFOADEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)



![3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)
![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)
![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide](/img/structure/B2503839.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B2503840.png)

